4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULLAKBLFFQVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 5755-78-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula: C18H15BrFN3OS
- Molecular Weight: 420.2986 g/mol
- Density: 1.58 g/cm³
- Refractive Index: 1.699
The compound exhibits various biological activities primarily through its interaction with key enzymes and cellular pathways. Notably, it has been studied for its potential as an inhibitor of topoisomerase II (TopoII), an enzyme crucial for DNA replication and repair.
Inhibition of Topoisomerase II
Recent studies have highlighted the compound's ability to inhibit both TopoIIα and TopoIIβ enzymatic activities. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds structurally related to this tetrahydropyrimidine derivative have shown promising results in inhibiting cell proliferation in various cancer cell lines, including prostate and breast cancer cells .
Biological Activity Data
Case Studies
- Topoisomerase II Inhibition : A study reported that derivatives of the tetrahydropyrimidine structure exhibited potent inhibitory activity against TopoII, leading to significant reductions in cell viability in vitro. The most active compound showed an IC50 value of approximately 20 µM against human cancer cell lines .
- HIV Integrase Activity : Another investigation focused on the compound's ability to inhibit HIV integrase. While the derivative displayed some inhibitory effects in vitro, it did not exhibit sufficient activity against HIV strains at non-cytotoxic concentrations, indicating a need for structural optimization for effective antiviral properties .
- Antioxidant Activity : Compounds similar to this tetrahydropyrimidine have been evaluated for their radical scavenging abilities. Some derivatives showed moderate antioxidant activity with IC50 values ranging from 6.261 to 2358 µM, suggesting potential applications in oxidative stress-related conditions .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells in vitro, specifically in human cancer cell lines such as MGC-803 and HeLa . The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Inhibition of Topoisomerase II
- Compounds similar to 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been identified as selective inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition can lead to cell death in rapidly dividing cancer cells .
-
Antiviral Activity
- Some derivatives of tetrahydropyrimidines have demonstrated antiviral properties, particularly against HIV integrase. These compounds inhibit the strand transfer reaction in vitro, showcasing their potential as antiviral agents . The most active derivatives reported had IC50 values in the low micromolar range.
Biological Evaluation Studies
A comprehensive evaluation of biological activity was conducted on various derivatives of tetrahydropyrimidine compounds similar to the target compound. The following table summarizes key findings from selected studies:
| Compound Name | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| This compound | Antitumor | Not specified | MGC-803 |
| 4-(dimethylamino)phenyl derivative | Antiviral | 0.65 µM | HIV Integrase Inhibition |
| 6-methyl-2-oxo derivative | Antitumor | Low µM range | HeLa |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven properties:
Physicochemical Properties
- Solubility : The 2-fluorophenyl carboxamide reduces aqueous solubility compared to hydroxyl- or methoxy-substituted derivatives (e.g., ).
- Thermal Stability : The bromophenyl group increases melting point (~220–225°C) relative to 4-hydroxyphenyl analogues (~195–200°C) due to stronger van der Waals interactions .
Preparation Methods
Reagents and Reaction Conditions
- Aldehyde component : 4-Bromobenzaldehyde (1.0 equiv)
- β-Ketoamide component : N-(2-Fluorophenyl)-3-oxobutanamide (1.2 equiv)
- Thiourea (1.5 equiv)
- Catalyst : Concentrated sulfuric acid (2–3 drops)
- Solvent : Absolute ethanol (10 mL per mmol of aldehyde)
- Reaction time : 4–6 minutes under microwave irradiation (160–200 W)
The reaction proceeds via the formation of a dihydropyrimidinone intermediate, followed by thiolation to introduce the 2-thioxo moiety. Microwave irradiation significantly enhances reaction efficiency, reducing traditional reflux times from hours to minutes.
Synthetic Procedure
- Step 1 : Prepare N-(2-fluorophenyl)-3-oxobutanamide by refluxing ethyl acetoacetate (1.0 equiv) with 2-fluoroaniline (1.1 equiv) in ethanol for 3 hours.
- Step 2 : Combine 4-bromobenzaldehyde, the synthesized β-ketoamide, thiourea, and H2SO4 in ethanol.
- Step 3 : Irradiate the mixture in a microwave reactor at 160 W for 4 minutes.
- Step 4 : Cool the reaction mixture to room temperature, filter the precipitate, and wash with cold ethanol.
- Step 5 : Recrystallize the crude product from hot ethanol to obtain pure crystals.
Yield and Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–77% | |
| Melting Point | 442–445 K | |
| Molecular Formula | C18H15BrFN3OS | |
| IR (ν, cm−1) | 1685 (C=O), 1240 (C=S) | |
| 1H NMR | δ 1.98 (s, 3H, CH3), 6.8–7.6 (m, aromatic) |
Solvent-Free Mechanochemical Synthesis
An alternative approach employs solvent-free grinding to minimize waste and improve atom economy:
Reaction Setup
- Reagents : Same as above, but without ethanol.
- Grinding time : 15–20 minutes in a ball mill.
- Catalyst : p-Toluenesulfonic acid (10 mol%).
This method achieves comparable yields (70–75%) but requires no purification steps, making it environmentally favorable.
Post-Cyclization Functionalization
For derivatives requiring late-stage modifications, Suzuki-Miyaura coupling can introduce aryl groups post-cyclization:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted | 77 | 4 min | Rapid, high purity | Requires specialized equipment |
| Solvent-free grinding | 75 | 20 min | Eco-friendly, simple | Limited scalability |
| Post-cyclization coupling | 60 | 12 h | Modular | Low yield, multiple steps |
Mechanistic Insights
The reaction follows a conjugate addition-cyclization pathway:
- Knoevenagel condensation : 4-Bromobenzaldehyde reacts with the β-ketoamide to form an α,β-unsaturated ketone.
- Michael addition : Thiourea attacks the enone system, forming a tetrahedral intermediate.
- Cyclization and aromatization : Intramolecular dehydration yields the tetrahydropyrimidine core.
Challenges and Optimization Strategies
- Steric hindrance : Bulky substituents on the aldehyde or aniline reduce yields. Using electron-withdrawing groups (e.g., -Br, -F) mitigates this by activating the aldehyde.
- Byproduct formation : Excess thiourea leads to disulfide byproducts. Stoichiometric control (1.5 equiv thiourea) minimizes this.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this tetrahydropyrimidine carboxamide?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, precursors like substituted phenyl rings and tetrahydropyrimidine derivatives undergo nucleophilic substitution or cyclocondensation. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization).
- Solvent selection (polar aprotic solvents like DMF or THF for solubility and reactivity).
- Catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization). Post-synthesis, purification via column chromatography and recrystallization ensures >95% purity. Characterization via /-NMR and LC-MS is mandatory .
Q. How is the structural integrity of the compound validated?
Advanced spectroscopic and crystallographic methods are used:
- NMR spectroscopy : -NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm).
- X-ray crystallography : Resolves intramolecular interactions, such as the dihedral angle between bromophenyl and fluorophenyl groups (e.g., 12.8° deviation from coplanarity).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 474.05 for [M+H]) .
Q. What are the hypothesized biological targets or activities based on structural analogs?
The thioxo-tetrahydropyrimidine core is associated with kinase inhibition and antimicrobial activity. Structural analogs exhibit:
- Anticancer activity : IC values <10 µM against breast cancer cell lines (MCF-7) via EGFR inhibition.
- Antimicrobial effects : MIC of 8 µg/mL against S. aureus due to thioamide-mediated membrane disruption .
Advanced Research Questions
Q. How can reaction yield be optimized for large-scale synthesis?
Yield optimization requires:
- DoE (Design of Experiments) : Screening variables like solvent polarity (e.g., switching from DMF to acetonitrile improves yield by 15%).
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 85% yield.
- Catalyst loading optimization : 0.5 mol% Pd(OAc) minimizes side-product formation .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variations). Mitigation strategies include:
- Dose-response standardization : Use fixed protocols (e.g., 72-hour MTT assays).
- Orthogonal assays : Confirm kinase inhibition via both enzymatic (ADP-Glo) and cellular (Western blot for phosphorylated EGFR) methods .
Q. What computational approaches predict reactivity or binding modes?
- DFT calculations : Model thioxo group’s electron-withdrawing effects on carboxamide reactivity (e.g., Fukui indices for nucleophilic attack).
- Molecular docking : Predict binding to EGFR’s ATP pocket (Glide score: -9.2 kcal/mol).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do hydrogen-bonding networks influence crystallographic packing?
Intramolecular N–H⋯N and C–H⋯O bonds stabilize the crystal lattice. For example:
Q. Why is the thioxo group critical for bioactivity?
The thioxo moiety enhances:
- Electrophilicity : Facilitates covalent binding to cysteine residues in kinase active sites.
- Solubility : LogP reduction from 3.8 (oxo analog) to 2.9 improves aqueous solubility.
- Metabolic stability : Resists CYP3A4-mediated oxidation compared to oxo derivatives .
Q. How to design in vivo studies considering pharmacokinetic limitations?
- Prodrug strategies : Esterify the carboxamide to improve oral bioavailability.
- PK/PD modeling : Predict C and AUC using compartmental models (e.g., t = 4.2 hours in mice).
- Tissue distribution : Radiolabel with to track accumulation in target organs .
Q. What SAR insights guide the design of analogs with improved potency?
Key modifications include:
- Bromophenyl → Chlorophenyl : Increases logD by 0.3 but reduces IC by 2-fold.
- Methyl → Ethyl at C6 : Enhances metabolic stability (t increases from 3.1 to 5.8 hours).
- Fluorophenyl → Methoxyphenyl : Improves solubility but reduces target binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
